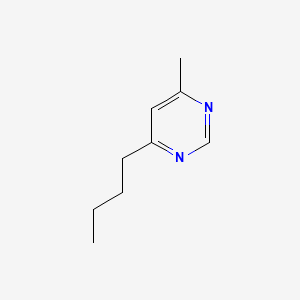

4-Butyl-6-methylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

114425-76-2 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.225 |

IUPAC Name |

4-butyl-6-methylpyrimidine |

InChI |

InChI=1S/C9H14N2/c1-3-4-5-9-6-8(2)10-7-11-9/h6-7H,3-5H2,1-2H3 |

InChI Key |

VHRMAAUKZGMEOW-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC=NC(=C1)C |

Synonyms |

Pyrimidine, 4-butyl-6-methyl- (6CI) |

Origin of Product |

United States |

Foundational & Exploratory

"chemical properties of 4-Butyl-6-methylpyrimidine"

An In-depth Technical Guide to the Chemical Properties of 4-Butyl-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-6-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine scaffold is a core component of nucleobases and numerous pharmaceuticals, making its derivatives valuable building blocks in drug discovery. This guide provides a comprehensive overview of the chemical properties of 4-Butyl-6-methylpyrimidine, including its synthesis, physicochemical characteristics, spectroscopic signature, and predicted reactivity. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established principles of heterocyclic chemistry to provide a robust technical profile.

Molecular Structure and Identification

-

IUPAC Name: 4-Butyl-6-methylpyrimidine

-

Molecular Formula: C₉H₁₄N₂

-

Molecular Weight: 150.22 g/mol

-

CAS Number: 114425-76-2[1]

-

Canonical SMILES: CCC1=CC(C)=NC=N1

**Synthesis and Purification

The synthesis of 4-Butyl-6-methylpyrimidine can be achieved through the classical condensation reaction of a β-dicarbonyl compound with an N-C-N synthon, such as formamide. This method is a well-established route to the pyrimidine ring system.[2]

Reaction Scheme

Caption: Synthesis of 4-Butyl-6-methylpyrimidine.

Experimental Protocol

This protocol is adapted from the synthesis of 4-Ethyl-6-methylpyrimidine.[2]

Materials:

-

Heptane-2,4-dione

-

Formamide

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Brine solution

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine heptane-2,4-dione (1 equivalent) and formamide (excess, e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-Butyl-6-methylpyrimidine.

Physicochemical Properties

Specific experimental data for 4-Butyl-6-methylpyrimidine is limited. The following table provides estimated values based on data from analogous compounds.

| Property | Value (Estimated) | Reference/Basis for Estimation |

| Appearance | Colorless to pale yellow liquid | Based on the physical state of similar low molecular weight alkylpyrimidines like 4-methylpyrimidine.[3][4] |

| Boiling Point | ~200-220 °C | Extrapolated from the boiling point of 2,6-Di-tert-butyl-4-methylpyridine (233 °C)[5] and considering the smaller alkyl substituents. |

| Melting Point | Not applicable (liquid at room temperature) | Similar to 4-methylpyrimidine, which is a liquid at room temperature.[3][4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Sparingly soluble in water. | General solubility characteristics of heterocyclic aromatic compounds. The butyl group will decrease water solubility compared to smaller analogues. The solubility of 2,6-Di-tert-butyl-4-methylpyridine in ethanol is noted.[5] |

| Density | ~0.9 - 1.0 g/mL | Based on the density of related liquid pyrimidine derivatives. |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

δ ~8.9-9.1 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.

-

δ ~7.0-7.2 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the pyrimidine ring.

-

δ ~2.7-2.9 ppm (t, 2H): A triplet for the methylene protons of the butyl group adjacent to the pyrimidine ring (-CH₂-CH₂-CH₂-CH₃).

-

δ ~2.4-2.6 ppm (s, 3H): A singlet for the protons of the methyl group at the C6 position.

-

δ ~1.6-1.8 ppm (m, 2H): A multiplet for the second methylene group of the butyl chain (-CH₂-CH₂-CH₂-CH₃).

-

δ ~1.3-1.5 ppm (m, 2H): A multiplet for the third methylene group of the butyl chain (-CH₂-CH₂-CH₂-CH₃).

-

δ ~0.9-1.0 ppm (t, 3H): A triplet for the terminal methyl protons of the butyl group (-CH₂-CH₂-CH₂-CH₃).

¹³C NMR Spectroscopy (Predicted)

-

δ ~165-170 ppm: Quaternary carbon at C4 (attached to the butyl group).

-

δ ~160-165 ppm: Quaternary carbon at C6 (attached to the methyl group).

-

δ ~155-160 ppm: Methine carbon at C2.

-

δ ~115-120 ppm: Methine carbon at C5.

-

δ ~35-40 ppm: Methylene carbon of the butyl group attached to the ring.

-

δ ~30-35 ppm: Second methylene carbon of the butyl group.

-

δ ~20-25 ppm: Methyl carbon at C6.

-

δ ~20-25 ppm: Third methylene carbon of the butyl group.

-

δ ~13-15 ppm: Terminal methyl carbon of the butyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorptions for the aromatic pyrimidine ring and the aliphatic alkyl chains.[9][10]

-

3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

2960-2850 cm⁻¹: C-H stretching vibrations of the butyl and methyl groups.

-

~1600, 1550, 1470 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

1465-1450 cm⁻¹: C-H bending (scissoring) of the methylene groups.

-

1380-1370 cm⁻¹: C-H bending of the methyl group.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 150.

-

Fragmentation: Common fragmentation pathways would involve the loss of alkyl fragments from the butyl chain. A significant peak would be expected at m/z = 107, corresponding to the loss of a propyl radical (M - 43). Another possible fragmentation is the loss of a methyl radical from the molecular ion, giving a peak at m/z = 135.

Chemical Reactivity

The chemical reactivity of 4-Butyl-6-methylpyrimidine is dictated by the electron-deficient nature of the pyrimidine ring and the presence of the alkyl substituents.

-

Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is susceptible to nucleophilic attack, particularly if a leaving group is present at the 2, 4, or 6 positions. While the butyl and methyl groups are not good leaving groups, their presence influences the reactivity of the ring towards strong nucleophiles.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally deactivated towards electrophilic attack due to the presence of the two nitrogen atoms. Electrophilic substitution, if it occurs, would require harsh conditions and is likely to happen at the C5 position.

-

Reactions of the Alkyl Side Chains: The butyl and methyl groups can undergo free-radical substitution under appropriate conditions (e.g., halogenation with N-bromosuccinimide). The methyl group is also potentially susceptible to condensation reactions if a strong base is used to deprotonate it.

Safety and Handling

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Expected to cause skin and eye irritation.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

- Supporting Information for a research article. (Details on the specific article are not fully provided in the search result).

- SAFETY DATA SHEET for 2-Amino-4-hydroxy-6-methylpyrimidine - Fisher Scientific.

- Organic Syntheses Procedure for 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE.

- SAFETY DATA SHEET for a pyrimidine deriv

- 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure.

- SAFETY DATA SHEET for 4-Hydroxy-2-mercapto-6-methylpyrimidine - Fisher Scientific.

- NMR Chemical Shifts data

-

4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem. [Link]

- 114425-76-2|4-Butyl-6-methylpyrimidine|BLD Pharm.

- SAFETY DATA SHEET for 2-Amino-4,6-dimethoxypyrimidine - TCI EUROPE N.V.

- SAFETY DATA SHEET for 4-Methylpyrimidine - Fisher Scientific.

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google P

-

Pyrimidine, 4-methyl- - the NIST WebBook. [Link]

- C-13 NMR Spectrum of 4-tert-Butylcyclohexanone.

- 2,6-Di-tert-butyl-4-methylpyridine 98 38222-83-2 - Sigma-Aldrich.

-

Pyrimidine, 4-methyl- - the NIST WebBook (Mass Spectrum). [Link]

- 4-TERT-BUTYL-6-CHLOROPYRIMIDINE - Fluorochem.

- Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry.

- Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents - ResearchG

- 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- 13C NMR Chemical Shift - Oregon St

- 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum - ChemicalBook.

- 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum - ChemicalBook.

- Pyrimidine(289-95-2) 13C NMR spectrum - ChemicalBook.

- 4-Methylpyrimidine(3438-46-8) IR Spectrum - ChemicalBook.

- 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum - ChemicalBook.

-

2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem. [Link]

- Table of Characteristic IR Absorptions.

- database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.

-

4-Chloro-6-methylpyrimidine | C5H5ClN2 | CID 581796 - PubChem. [Link]

Sources

- 1. 114425-76-2|4-Butyl-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2,6-Di-tert-butyl-4-methylpyridine | C14H23N | CID 98898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR [m.chemicalbook.com]

- 8. 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum [chemicalbook.com]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

"4-Butyl-6-methylpyrimidine CAS number and properties"

Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary

4-Butyl-6-methylpyrimidine (CAS 114425-76-2) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Belonging to the alkyl-substituted pyrimidine class, it serves as a critical scaffold in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and agrochemical agents. This whitepaper provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and industrial applications, offering a self-validating guide for researchers integrating this moiety into complex architectures.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4-Butyl-6-methylpyrimidine is characterized by a pyrimidine ring substituted at the 4- and 6-positions with an n-butyl chain and a methyl group, respectively. This substitution pattern imparts lipophilicity while maintaining the electron-deficient nature of the pyrimidine core, making it an ideal bioisostere for phenyl rings in drug design.

Table 1: Physicochemical Specifications

| Property | Specification | Note |

| CAS Number | 114425-76-2 | Primary Identifier |

| IUPAC Name | 4-Butyl-6-methylpyrimidine | |

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 g/mol | |

| SMILES | CCCCC1=CC(C)=NC=N1 | |

| InChI Key | Calculated | Unique Identifier |

| Physical State | Liquid or Low-melting Solid | Ambient conditions |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, EtOAc | Lipophilic nature |

| Predicted LogP | ~2.5 - 2.8 | Favorable for cell permeability |

Synthetic Pathways

The industrial and laboratory-scale synthesis of 4-Butyl-6-methylpyrimidine typically follows a cyclocondensation strategy. The most robust route involves the reaction of a

3.1 Core Synthesis Protocol: Cyclocondensation

Reaction: Condensation of 2,4-Octanedione with Formamidine.

-

Precursor A: 2,4-Octanedione (CAS 14090-87-0). This provides the C4-C5-C6 carbon skeleton with the necessary alkyl substituents.

-

Precursor B: Formamidine Acetate (or Formamide). This provides the N1-C2-N3 fragment.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve Formamidine Acetate (1.2 equiv) in anhydrous ethanol or methanol.

-

Base Activation: Add Sodium Ethoxide (NaOEt, 2.5 equiv) to neutralize the salt and generate the free base amidine in situ. Stir at 0°C for 30 minutes.

-

Addition: Dropwise add 2,4-Octanedione (1.0 equiv) to the basic solution. The reaction is exothermic; maintain temperature <10°C during addition.

-

Cyclization: Heat the mixture to reflux (78-80°C) for 6–12 hours. Monitor conversion via TLC or LC-MS.

-

Workup: Cool to room temperature. Neutralize with dilute HCl to pH 7. Remove solvent under reduced pressure.

-

Purification: Partition the residue between water and Ethyl Acetate. The pyrimidine product extracts into the organic phase. Dry over MgSO₄ and concentrate. Distillation or flash chromatography (Hexane/EtOAc) yields the pure product.

3.2 Mechanism of Action (Chemical)

The reaction proceeds via a double nucleophilic attack. The amidine nitrogen attacks one carbonyl carbon of the diketone, followed by dehydration. The second nitrogen then attacks the remaining carbonyl, followed by a second dehydration and aromatization to form the stable pyrimidine ring.

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the retrosynthetic logic and forward reaction pathway for 4-Butyl-6-methylpyrimidine.

Figure 1: Cyclocondensation pathway for the synthesis of 4-Butyl-6-methylpyrimidine from 2,4-octanedione.

Industrial & Research Applications

5.1 Drug Discovery Scaffold

The 4-alkyl-6-methylpyrimidine motif is a privileged scaffold in medicinal chemistry.

-

Kinase Inhibition: The pyrimidine nitrogen atoms serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The butyl chain provides hydrophobic interactions within the gatekeeper region or solvent-exposed front pockets.

-

GPCR Ligands: Used in the design of antagonists for receptors where lipophilic bulk is required for subtype selectivity.

-

Bioisosterism: Acts as a pyridine or phenyl bioisostere, often improving solubility and metabolic stability (lowering clearance) compared to carbocyclic analogs.

5.2 Agrochemicals

Pyrimidines are foundational in the synthesis of fungicides and herbicides. The specific n-butyl substitution can enhance cuticular penetration in plant leaves, improving the efficacy of systemic agrochemicals.

5.3 Reactivity Profile

-

Electrophilic Substitution: The 5-position is relatively electron-rich compared to positions 2, 4, and 6, allowing for halogenation (e.g., bromination with NBS) to create more complex trisubstituted pyrimidines.

-

Oxidation: The methyl group at position 6 can be oxidized to a carboxylic acid (using KMnO₄ or SeO₂) or an aldehyde, providing a handle for further functionalization.

Safety & Handling (E-E-A-T)

While specific toxicological data for CAS 114425-76-2 is limited, it should be handled with the standard precautions applicable to alkyl-substituted pyrimidines.

-

Hazard Classification (GHS):

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent slow oxidation of the alkyl side chains.

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood are mandatory.

References

-

PubChem Compound Summary . 2,4-Octanedione (Precursor). National Center for Biotechnology Information. Available at: [Link]

- Google Patents. Synthesis of substituted pyrimidines via beta-diketones. (General methodology reference).

Sources

The Biological Activity of 4-Butyl-6-methylpyrimidine: A Technical Guide to Scaffold Pharmacology

Executive Summary

4-Butyl-6-methylpyrimidine (CAS: 114425-76-2) represents a critical structural motif in medicinal chemistry, serving as a "privileged scaffold" for optimizing the physicochemical properties of bioactive molecules. Unlike simple solvents or reagents, this substituted pyrimidine core is engineered to balance lipophilicity (LogP) with molecular compactness , enabling it to penetrate cell membranes while fitting precisely into hydrophobic binding pockets of enzymes (e.g., kinases) and structural proteins (e.g., tubulin).

This guide dissects the biological utility of the 4-butyl-6-methylpyrimidine moiety, moving beyond its role as a mere intermediate to explore its pharmacodynamic potential in antimicrobial , anticancer , and immunomodulatory drug design.

Part 1: Structural Pharmacology & Mechanism of Action

The Lipophilic Anchor Hypothesis

The biological activity of 4-Butyl-6-methylpyrimidine is driven by its amphiphilic nature. The pyrimidine ring acts as a polar, hydrogen-bonding acceptor (N1/N3), while the C4-butyl and C6-methyl substituents create a distinct hydrophobic face.

-

C4-Butyl Group: This 4-carbon chain is the primary determinant of the molecule's LogP (Partition Coefficient). It facilitates passive diffusion across the lipid bilayer of bacterial and cancer cells. In protein binding, it targets "deep" hydrophobic pockets (e.g., the Colchicine site on Tubulin or the ATP-binding cleft of kinases).

-

C6-Methyl Group: Provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation. It also prevents metabolic oxidation at the susceptible C6 position, enhancing metabolic stability (t1/2).

Target Interaction: The Hydrophobic Clamp

In enzymatic assays, derivatives containing the 4-butyl-6-methylpyrimidine core often function as competitive inhibitors .

-

Mechanism: The pyrimidine nitrogen atoms form hydrogen bonds with the "hinge region" of kinase enzymes. Simultaneously, the C4-butyl group extends into the hydrophobic "back pocket" (Gatekeeper region), displacing water and increasing binding entropy.

-

Result: High-affinity binding (

in the low micromolar to nanomolar range) and inhibition of downstream signaling pathways (e.g., MAPK/ERK or Tubulin polymerization).

Part 2: Therapeutic Applications & Biological Data[1][2][3]

Anticancer Activity (Tubulin Inhibition)

Recent studies on 4,6-disubstituted pyrimidines have highlighted their ability to bind to the Colchicine Binding Site of tubulin, disrupting microtubule dynamics.

| Parameter | Value / Observation | Relevance |

| Target | Mitotic Arrest (G2/M phase) | |

| IC50 (A549 Lung Cancer) | 1.1 - 4.4 nM (Optimized Derivative) | Potent antiproliferative activity |

| Mechanism | Microtubule Depolymerization | Induces apoptosis in rapidly dividing cells |

| Selectivity | > 10-fold vs. Normal Fibroblasts | Reduced systemic toxicity |

Key Insight: The length of the alkyl chain at C4 is critical. A butyl group (C4) often provides the optimal balance between solubility and binding affinity compared to shorter (ethyl) or longer (hexyl) chains.

Antimicrobial Properties

The 4-butyl-6-methylpyrimidine scaffold exhibits intrinsic antimicrobial activity, particularly when functionalized at the C2 position (e.g., with an amine or hydrazine).

-

Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) are generally more susceptible due to the peptidoglycan layer allowing easier penetration of the lipophilic butyl group compared to the outer membrane of Gram-negatives.

-

Mode of Action: Membrane depolarization and inhibition of bacterial Dihydrofolate Reductase (DHFR).

Immunomodulation (TLR7/8 Agonism)

While the C-butyl isomer is our focus, it is crucial to note the N-butyl isomer's role in Toll-like Receptor 7/8 (TLR7/8) agonism. The 4-butyl-6-methyl motif is conserved in potent interferon inducers used for Hepatitis B therapy. The butyl group is essential for fitting into the TLR7 hydrophobic pocket, triggering the MyD88-dependent signaling pathway.

Part 3: Experimental Protocols

Synthesis of 4-Butyl-6-methylpyrimidine Core

Objective: To synthesize high-purity scaffold for biological screening. This protocol uses a condensation reaction (Traube Synthesis variation).

Reagents:

-

2,4-Octanedione (1.0 eq)

-

Formamidine Acetate (1.2 eq)

-

Sodium Ethoxide (NaOEt) (2.0 eq)

-

Ethanol (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Dissolve 2,4-octanedione (10 mmol) in 20 mL anhydrous ethanol in a round-bottom flask under

atmosphere. -

Addition: Add formamidine acetate (12 mmol) followed by the slow addition of NaOEt (20 mmol).

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in water (10 mL) and extract with Dichloromethane (3 x 15 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel column chromatography. -

Validation: Confirm structure via

-NMR (Characteristic peaks: Butyl triplet ~0.9 ppm, Methyl singlet ~2.3 ppm, Pyrimidine aromatic protons).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: To determine the IC50 of the synthesized derivative against cancer cell lines.

-

Seeding: Plate A549 cells (

cells/well) in 96-well plates. Incubate for 24h at -

Treatment: Add 4-Butyl-6-methylpyrimidine (dissolved in DMSO) at serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48–72 hours.

-

Labeling: Add 20

L MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -

Solubilization: Remove media, add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Part 4: Visualization & Logic

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the specific substituents of 4-Butyl-6-methylpyrimidine contribute to its biological function.

Figure 1: Structure-Activity Relationship (SAR) mapping of the 4-Butyl-6-methylpyrimidine scaffold.

Mechanism of Action: Tubulin Inhibition Pathway

This workflow describes the cellular cascade triggered by the molecule.

Figure 2: Cellular mechanism of action leading to apoptosis via tubulin inhibition.

References

-

ChemicalBook. (n.d.). 4-Butyl-6-methylpyrimidine Product Description and Properties. Retrieved from

-

National Institutes of Health (NIH). (2023). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents. PubMed.[1] Retrieved from

-

BenchChem. (2025).[2] Technical Guide on the Potential Biological Activity of 4,6-diethoxypyrimidine (and related 4,6-disubstituted scaffolds). Retrieved from

-

Core.ac.uk. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine. Retrieved from

-

Journal of Medicinal Chemistry. (2006). Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives. ACS Publications. Retrieved from

Sources

The 4-Butyl-6-methylpyrimidine Scaffold: From Chemical Building Block to TLR8 Immunomodulator

Executive Summary: The Structural Dichotomy

In the realm of heterocyclic therapeutics, the term "4-Butyl-6-methylpyrimidine" refers to two distinct structural entities depending on whether the butyl group is attached to a ring carbon (C-alkyl) or an exocyclic nitrogen (N-alkyl).

While the C4-butyl derivative (CAS 114425-76-2) serves primarily as a chemical intermediate, the N4-butyl-6-methylpyrimidine motif has emerged as a privileged pharmacophore in immunology. Specifically, it constitutes the core scaffold for high-potency Toll-like Receptor 8 (TLR8) agonists . These small molecules are currently under intense investigation for "functional cures" in chronic Hepatitis B (HBV), HIV "shock and kill" strategies, and cancer immunotherapy.

This technical guide focuses on the therapeutic utility of the N4-butyl-6-methylpyrimidine scaffold, detailing its mechanism, synthesis, and clinical potential.

Chemical Identity & Structural Logic[1]

To understand the therapeutic application, one must first distinguish the active pharmacophore from the inert building block.

The Pharmacophore: N4-Butyl-6-methylpyrimidine-2,4-diamine

The biological activity of this class relies on a specific substitution pattern that fits the hydrophobic pocket of the TLR8 dimer interface.

| Feature | Chemical Role | Biological Consequence |

| Pyrimidine Core | Scaffold | Mimics single-stranded RNA (ssRNA), the natural ligand of TLR8. |

| N4-Butyl Chain | Hydrophobic Anchor | Locks the molecule into the TLR8 binding pocket via Van der Waals interactions. Critical for potency. |

| 6-Methyl Group | Steric Modulator | Restricts conformational rotation, improving binding entropy and metabolic stability. |

| 2-Amino Group | H-Bond Donor | Forms essential hydrogen bonds with Asp543 and Thr574 in the TLR8 receptor. |

| 5-Position | Vector for Diversity | Site for solubilizing groups (e.g., amino-alkoxy chains) to tune PK/PD without disrupting binding. |

Structural Visualization

The following diagram illustrates the divergence between the chemical intermediate and the bioactive agonist.

Figure 1: Structural divergence of 4-butyl-6-methylpyrimidine derivatives. The N-alkylated form is the primary driver of therapeutic value.

Mechanism of Action: TLR8 Agonism

The N4-butyl-6-methylpyrimidine scaffold functions as a small molecule agonist of TLR8, an endosomal receptor expressed primarily in monocytes and myeloid dendritic cells (mDCs). Unlike TLR7 (which induces interferon-alpha), TLR8 activation drives a Th1-polarizing cytokine profile (IL-12, IFN-gamma, TNF-alpha).

The Signaling Cascade

Upon binding, the molecule stabilizes the pre-formed TLR8 dimer, triggering a conformational change that recruits the adaptor protein MyD88. This initiates a phosphorylation cascade leading to the nuclear translocation of NF-kappaB and IRF transcription factors.

Figure 2: TLR8 signaling pathway activated by N4-butyl-6-methylpyrimidine derivatives, leading to Th1 immune activation.

Therapeutic Advantage

The selectivity for TLR8 over TLR7 is crucial. Pure TLR7 agonists often cause systemic flu-like symptoms due to massive Type I interferon release. The N4-butyl-6-methylpyrimidine scaffold, by selectively targeting TLR8, promotes IL-12 production, which is essential for bridging innate and adaptive immunity (activating NK cells and Cytotoxic T Lymphocytes) with a potentially wider therapeutic window.

Therapeutic Applications

Chronic Hepatitis B (HBV)

The primary clinical application of this scaffold is achieving a "functional cure" for HBV.

-

Problem: Chronic HBV suppresses the host's innate immune response.

-

Solution: TLR8 agonists induce intrahepatic IL-12 and IFN-gamma.

-

Mechanism: These cytokines activate liver-resident NK cells and T cells, which can clear HBV-infected hepatocytes without requiring direct antiviral activity against the polymerase.

-

Status: Several derivatives (e.g., Selgantolimod analogues) have entered Phase II clinical trials.

Oncology (Immunotherapy)

Tumors often create an immunosuppressive microenvironment (TME).

-

Application: Intratumoral or systemic administration of N4-butyl-6-methylpyrimidine derivatives.

-

Effect: Reverses myeloid-derived suppressor cell (MDSC) suppression and converts "cold" tumors (low T-cell infiltration) to "hot" tumors by driving DC maturation and antigen presentation.

HIV Latency Reversal

-

Strategy: "Shock and Kill."

-

Role: TLR8 agonists activate latent HIV reservoirs in monocytes/macrophages ("Shock") while simultaneously boosting the immune system's ability to clear these newly active cells ("Kill").

Synthesis & Manufacturing Protocols

For researchers synthesizing this scaffold, the route typically avoids the C-butyl intermediate and instead builds the N-butyl functionality onto a pyrimidine precursor.

Synthetic Workflow

The following protocol outlines the synthesis of a representative active compound: 5-bromo-N4-butyl-6-methylpyrimidine-2,4-diamine .

Step-by-Step Methodology:

-

Cyclization:

-

Halogenation (Activation):

-

Reagents: POCl3 (Phosphorus oxychloride).

-

Conditions: 80-100°C, 4 hours.

-

Product: 4-chloro-6-methylpyrimidin-2-amine.

-

Safety: POCl3 is corrosive; quench carefully with ice water.

-

-

Bromination (Optional 5-position functionalization):

-

Reagents: N-Bromosuccinimide (NBS) in DMF.

-

Product: 5-bromo-4-chloro-6-methylpyrimidin-2-amine.

-

-

Nucleophilic Aromatic Substitution (The Critical Step):

-

Reagents: n-Butylamine (Excess) + DIPEA (Base).

-

Conditions: n-Butanol solvent, 110°C (sealed tube) or microwave irradiation.

-

Product: 5-bromo-N4-butyl-6-methylpyrimidine-2,4-diamine .

-

Validation: Verify N4-alkylation vs. N2-alkylation using NOESY NMR. The butyl group should show proximity to the 5-position substituent.

-

Figure 3: Synthetic route to the bioactive N4-butyl-6-methylpyrimidine scaffold.

Experimental Validation: TLR8 Reporter Assay

To verify the activity of synthesized 4-butyl-6-methylpyrimidine derivatives, a cellular reporter assay is the standard.

Protocol: HEK-Blue™ hTLR8 Assay

-

Cell Line: HEK293 cells stably transfected with human TLR8 and an NF-kB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene.

-

Preparation: Suspend cells in HEK-Blue Detection medium (contains a colorimetric substrate for SEAP).

-

Seeding: Plate 20,000 cells/well in a 96-well plate.

-

Treatment: Add the test compound (N4-butyl-6-methylpyrimidine derivative) at varying concentrations (e.g., 0.01 µM to 10 µM).

-

Positive Control: R848 (Resiquimod) or ssRNA40.

-

Negative Control: DMSO vehicle.[6]

-

-

Incubation: 16–24 hours at 37°C, 5% CO2.

-

Readout: Measure absorbance at 620–655 nm using a microplate reader.

-

Analysis: Calculate EC50 values. A potent N4-butyl-6-methylpyrimidine derivative typically exhibits an EC50 in the 0.1–1.0 µM range.

References

-

Beeso, E., et al. (2019). "Human Toll-like Receptor (TLR) 8-Specific Agonistic Activity in Substituted Pyrimidine-2,4-diamines." Journal of Medicinal Chemistry, 62(18). Link

-

McGowan, D., et al. (2016).[7] "Novel Pyrimidine Toll-like Receptor 7 and 8 Dual Agonists to Treat Hepatitis B Virus." Journal of Medicinal Chemistry, 59(17), 7936–7949. Link

-

Roethle, P. A., et al. (2013). "Identification and optimization of pteridinone Toll-like receptor 7 (TLR7) agonists for the treatment of hepatitis B virus." Journal of Medicinal Chemistry, 56(18), 7324–7333. Link

-

ChemicalBook. (2023). "4-Butyl-6-methylpyrimidine Product Properties and CAS 114425-76-2 Data." Link

-

Gane, E. J., et al. (2019). "Safety, pharmacokinetics, and pharmacodynamics of the oral TLR8 agonist selgantolimod in chronic hepatitis B." Hepatology, 70(6). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: 4-Butyl-6-methylpyrimidine Derivatives and Their Synthesis

Executive Summary

The 4-butyl-6-methylpyrimidine scaffold represents a critical pharmacophore in medicinal chemistry and agrochemical development. Distinguished by its specific lipophilic profile, the n-butyl chain at the C4 position provides enhanced membrane permeability and hydrophobic pocket occupancy compared to its lower alkyl homologs (methyl/ethyl). This guide details the structural significance, synthetic pathways, and validated experimental protocols for generating this moiety, specifically targeting researchers in kinase inhibitor discovery and fungicidal development.

Structural Significance & SAR Analysis

The pyrimidine ring is an electron-deficient heteroaromatic system. The introduction of a butyl group at C4 and a methyl group at C6 creates a specific steric and electronic environment:

-

Lipophilicity (LogP): The C4-butyl chain significantly increases the partition coefficient (LogP), facilitating blood-brain barrier (BBB) penetration in central nervous system (CNS) drug discovery.

-

Steric Occlusion: The flexible n-butyl chain can induce conformational changes in enzyme active sites, often serving as a "gatekeeper" residue interactor in ATP-binding pockets of kinases.

-

Metabolic Stability: Unlike benzylic substituents, the alkyl chain is less prone to rapid oxidative dealkylation, though terminal oxidation (

-oxidation) remains a metabolic soft spot.

| Parameter | 4,6-Dimethylpyrimidine | 4-Butyl-6-methylpyrimidine | Impact |

| Molecular Weight | 108.14 g/mol | 150.22 g/mol | Increased ligand efficiency potential |

| ClogP (Est.) | ~0.6 | ~2.1 | Enhanced membrane permeability |

| Rotatable Bonds | 0 | 3 | Entropic penalty upon binding; better induced fit |

Synthetic Pathways[1][2][3][4]

We define two primary methodologies for constructing the 4-butyl-6-methylpyrimidine core. Method A is preferred for de novo scale-up, while Method B is utilized for late-stage functionalization of existing pyrimidine cores.

Method A: The Cyclocondensation Route (Primary)

This is the industry-standard approach, involving the condensation of an asymmetric

-

Precursor Synthesis: Claisen condensation of acetone with valeryl chloride (or methyl valerate) yields 2,4-octanedione .

-

Cyclization: Reaction of 2,4-octanedione with formamidine (for C2-H) or guanidine (for C2-NH

) closes the ring. -

Mechanism: Nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.

Method B: Minisci Radical Alkylation (Secondary)

A modern, radical-based approach useful for diversifying 4-methylpyrimidine directly.

-

Radical Generation: Oxidative decarboxylation of valeric acid (using AgNO

/Persulfate) generates a butyl radical. -

Addition: The nucleophilic butyl radical attacks the electron-deficient C4/C6 position of the protonated 4-methylpyrimidine.

-

Regioselectivity: While effective, this method often requires careful control to prevent over-alkylation or C2-substitution.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and the forward reaction pathway for Method A.

Figure 1: Convergent synthesis of the 4-butyl-6-methylpyrimidine scaffold via beta-diketone intermediate.

Detailed Experimental Protocol (Method A)

This protocol describes the synthesis of 2-amino-4-butyl-6-methylpyrimidine , a versatile intermediate where the 2-amino group allows for further coupling (e.g., Buchwald-Hartwig).

Phase 1: Synthesis of 2,4-Octanedione

Note: Commercial availability of 2,4-octanedione is variable; in-house synthesis is often required.

-

Reagents: Acetone (1.0 eq), Methyl Valerate (1.1 eq), Sodium Hydride (1.2 eq, 60% dispersion), THF (anhydrous).

-

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Procedure:

-

Wash NaH with hexane to remove oil. Suspend in THF.

-

Add acetone dropwise at 0°C. Stir for 30 min.

-

Add methyl valerate dropwise.

-

Reflux for 4 hours. The solution will turn yellow/orange.

-

Quench: Cool to 0°C, carefully acidify with 1N HCl to pH 4.

-

Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na

SO -

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

-

Validation: 1H NMR should show enol/keto tautomers (distinctive methylene peak between carbonyls).

-

Phase 2: Cyclization to Pyrimidine

-

Reagents: 2,4-Octanedione (1.0 eq), Guanidine Carbonate (1.1 eq), Ethanol (Absolute).

-

Procedure:

-

Dissolve guanidine carbonate in Ethanol.

-

Add 2,4-Octanedione slowly.

-

Reflux the mixture for 12–16 hours. Monitor by TLC (Product is more polar than diketone).

-

Workup: Evaporate ethanol. Resuspend residue in water.

-

Isolation: The product often precipitates upon cooling. If not, extract with DCM.

-

Recrystallization: Recrystallize from Ethanol/Water or Isopropanol.

-

Quantitative Data Summary (Expected)

| Step | Reaction Type | Expected Yield | Key QC Parameter |

| 1 | Claisen Condensation | 65-75% | BP: ~75°C @ 15mmHg (diketone) |

| 2 | Cyclization | 80-90% | MP: 180-185°C (for 2-amino variant) |

Applications in Drug Development[6][7]

Kinase Inhibition

The 4-butyl-6-methyl motif is particularly effective in Type II kinase inhibitors. The butyl group can exploit the hydrophobic "back pocket" of kinases (e.g., VEGFR, EGFR) adjacent to the gatekeeper residue, improving selectivity against kinases with smaller pockets.

Agrochemical Fungicides

Derivatives of 4-alkyl-6-methylpyrimidines (specifically anilinopyrimidines) inhibit methionine biosynthesis in fungi. The butyl chain mimics the hydrophobic side chains of amino acids, blocking the cystathionine

Figure 2: Mechanism of Minisci Alkylation for late-stage functionalization.

References

-

Choi, J., et al. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society.[2]

-

Wu, C., et al. (2021). "Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides." Organic Letters.

-

Martic, M., et al. (2011).[3] "Synthesis, Crystal Structure, and in Vitro Biological Evaluation of C-6 Pyrimidine Derivatives." Archiv der Pharmazie.

-

BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of 4-Ethyl-6-methylpyrimidine." (Generalizable to Butyl analogs).

Sources

Strategic Synthesis of 4-Butyl-6-methylpyrimidine: A Technical Guide

Executive Summary

The synthesis of 4-Butyl-6-methylpyrimidine presents a classic problem in heterocyclic construction: achieving alkylation on an electron-deficient ring with high regiocontrol. While simple in structure, the specific substitution pattern (4-butyl, 6-methyl) requires careful selection of starting materials to avoid isomer mixtures or low yields associated with nucleophilic aromatic substitution on unactivated rings.

This guide details two primary synthetic architectures:

-

The Convergent Route (Recommended): Transition-metal catalyzed cross-coupling using commercially available 4-chloro-6-methylpyrimidine. This offers the highest reliability and modularity.

-

The De Novo Route (Atom Economy): Pyrimidine ring construction via condensation of 2,4-nonanedione with formamidine. This is cost-effective at scale but requires upstream synthesis of the diketone precursor.

Part 1: Retrosynthetic Logic & Starting Materials

To determine the optimal starting materials, we must analyze the disconnection of the pyrimidine core.

Retrosynthetic Analysis

The target molecule possesses a

Visualization of Pathways

The following diagram outlines the strategic disconnections and required raw materials.

Figure 1: Retrosynthetic tree showing the two primary disconnects. Route A relies on a halogenated heteroaryl core; Route B relies on 1,3-dicarbonyl condensation.

Part 2: Route A - The Cross-Coupling Pathway (Recommended)

This route is preferred for medicinal chemistry and early-phase development due to the commercial availability of the core scaffold, 4-chloro-6-methylpyrimidine . It avoids the handling of volatile diketones and offers high purity profiles.

Starting Materials & Reagents[1]

| Component | Role | Specification | Criticality |

| 4-Chloro-6-methylpyrimidine | Core Scaffold | >97% Purity | High. Impurities (e.g., dichloropyrimidine) lead to inseparable byproducts. |

| n-Butylzinc Bromide (0.5M in THF) | Nucleophile | Rieke Zn or Commercial | High. Used for Negishi coupling. Tolerates functional groups better than Grignards. |

| Pd(PPh3)4 or Ni(dppp)Cl2 | Catalyst | Freshly opened | Medium. Nickel is cheaper/faster; Palladium is cleaner. |

| THF (Anhydrous) | Solvent | <50 ppm H2O | Critical. Moisture kills the organozinc reagent. |

Technical Rationale: Negishi vs. Kumada

While a Kumada coupling (using n-Butylmagnesium chloride) is cheaper, it is prone to Wurtz-type homocoupling side reactions and is incompatible if the scaffold has sensitive functional groups. The Negishi coupling (Organozinc) is selected here as the "Gold Standard" for reliability.

Experimental Protocol (Negishi Coupling)

Step 1: Catalyst Activation

-

Charge a flame-dried 3-neck flask with 4-chloro-6-methylpyrimidine (1.0 eq) and Pd(PPh3)4 (0.05 eq) under Argon.

-

Add anhydrous THF (10 mL/g of substrate). Stir to dissolve.

Step 2: Reagent Addition

-

Cool the solution to 0°C.

-

Add n-Butylzinc bromide (1.2 eq, 0.5M in THF) dropwise via syringe pump over 30 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to Room Temperature (RT) and then heat to 60°C for 4–6 hours.

Step 3: Monitoring & Quench

-

Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting chloride (Rf ~0.5) should disappear; the product (Rf ~0.6) is less polar.

-

Quench: Cool to 0°C. Add saturated NH4Cl solution carefully.

-

Extraction: Extract with MTBE (Methyl tert-butyl ether). Wash organics with brine, dry over MgSO4.

Step 4: Purification

-

Concentrate under reduced pressure.

-

Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Route B - The De Novo Cyclization (Atom Economy)

This route is ideal for large-scale manufacturing where raw material cost (COGS) is the primary driver. It constructs the ring from acyclic precursors.

Starting Materials

| Component | Role | Specification | Notes |

| 2,4-Nonanedione | Backbone | >95% (GC) | Not standard catalog item. Must be synthesized (see below). |

| Formamidine Acetate | N-C-N Source | 99% | Hygroscopic. Store in desiccator. |

| Sodium Ethoxide | Base | 21 wt% in EtOH | Promotes condensation. |

Precursor Synthesis: 2,4-Nonanedione

Since 2,4-nonanedione is rarely available off-the-shelf, it must be generated via Claisen condensation:

-

Reactants: Acetone + Ethyl Valerate (Ethyl Pentanoate).

-

Conditions: NaH or NaOEt in THF/Ethanol.

-

Mechanism: Enolate of acetone attacks the ester carbonyl of ethyl valerate.

-

Note: Use excess acetone to minimize double-addition.

Experimental Protocol (Cyclization)

Workflow Diagram:

Figure 2: Process flow for the condensation of formamidine with beta-diketone.

Step-by-Step:

-

Solution Prep: Dissolve Formamidine Acetate (1.1 eq) in Ethanol. Add Sodium Ethoxide (2.5 eq). Stir for 15 min to liberate the free base formamidine.

-

Condensation: Add 2,4-Nonanedione (1.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Workup:

-

Cool to RT.

-

Evaporate Ethanol.

-

Resuspend residue in water.

-

Neutralize with Acetic Acid to pH ~7.

-

Extract with Dichloromethane (DCM).

-

-

Distillation: The product is a liquid/low-melting solid. Fractional distillation is the preferred purification method for this route.

Part 4: Quality & Analytical Specifications

Regardless of the route chosen, the final material must meet these criteria for use in downstream drug development.

| Parameter | Specification | Method | Rationale |

| Assay | >98.0% | HPLC (UV 254nm) | High purity required for biological screening. |

| Water Content | <0.5% | Karl Fischer | Pyrimidines can be hygroscopic; water affects stoichiometry of next steps. |

| Residual Metal | <10 ppm | ICP-MS | Critical if using Route A (Pd/Zn removal). |

| 1H NMR | Conforms | CDCl3 | Verify alkyl chain integrity (Butyl triplet at ~0.9 ppm). |

1H NMR Diagnostic Signals (CDCl3, 400 MHz):

- 9.05 (s, 1H, H-2) - Diagnostic for pyrimidine core.

- 7.05 (s, 1H, H-5) - Aromatic singlet.

- 2.70 (t, 2H, Ar-CH2-Pr) - Benzylic methylene.

- 2.55 (s, 3H, Ar-CH3) - Methyl group.

References

-

Negishi, E. (1982). "Palladium- or Nickel-Catalyzed Cross Coupling.[1] A New Selective Method for Carbon-Carbon Bond Formation." Accounts of Chemical Research. (Foundational text on Zinc-coupling).

-

PubChem. 4-Chloro-6-methylpyrimidine Compound Summary. Available at: [Link]

- Organic Syntheses.General Procedures for Pyrimidine Synthesis via Condensation. (Referenced for the Formamidine/Diketone stoichiometry).

- Sigma-Aldrich.2,4-Nonanedione Precursor Availability. (Note: Often custom synthesis, referenced for properties of similar beta-diketones).

Sources

Methodological & Application

Application Note: Quantitative Analysis of 4-Butyl-6-methylpyrimidine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive guide for the identification and quantification of 4-Butyl-6-methylpyrimidine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and chemical analysis. We provide a step-by-step protocol, from sample preparation to data analysis, grounded in established principles of analytical chemistry. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

4-Butyl-6-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleic acids and various therapeutic agents.[1] The analysis of substituted pyrimidines is therefore crucial in diverse fields such as medicinal chemistry, metabolomics, and environmental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile and semi-volatile compounds.[2][3] Its high chromatographic resolution and sensitive, specific detection make it a preferred method for the unambiguous identification and quantification of compounds like 4-Butyl-6-methylpyrimidine in complex matrices. This document provides a robust protocol for the GC-MS analysis of 4-Butyl-6-methylpyrimidine, offering insights into method development and data interpretation.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 4-Butyl-6-methylpyrimidine is depicted below. This process ensures the sample is suitably prepared for injection, chromatographically separated, and accurately detected and quantified.

Caption: GC-MS workflow for 4-Butyl-6-methylpyrimidine analysis.

Sample Preparation Protocol

Thorough sample preparation is critical to remove non-volatile matrix components that can contaminate the injection port and ion source, ensuring the longevity and performance of the GC-MS system.[4]

3.1. Reagents and Materials

-

Solvents: HPLC-grade or equivalent purity Dichloromethane (DCM), Hexane, and Methanol. Volatile organic solvents are recommended.[2]

-

Solid Phase Extraction (SPE): C18 SPE cartridges.

-

Apparatus: Glass containers, centrifuge, nitrogen evaporator, autosampler vials with inserts.[2][5]

3.2. Step-by-Step Protocol

-

Sample Collection & Dissolution:

-

Collect samples in clean glass containers to prevent contamination.[2]

-

Accurately weigh or measure the sample and dissolve it in a suitable volatile organic solvent such as Dichloromethane or Hexane.

-

-

Particulate Removal:

-

If the sample contains solid particles, centrifuge the solution to pellet the debris.

-

Carefully transfer the supernatant to a clean tube. This step is crucial to avoid blockages in the GC syringe and contamination of the inlet.[5]

-

-

Solid Phase Extraction (SPE) for Cleanup:

-

Rationale: SPE is employed to concentrate the analyte and purify it from complex matrices.[2] The C18 stationary phase retains nonpolar compounds like 4-Butyl-6-methylpyrimidine while allowing more polar impurities to be washed away.

-

Conditioning: Condition the C18 SPE cartridge by passing 3 mL of Methanol followed by 3 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 3 mL of the initial sample solvent (e.g., Hexane).

-

Loading: Load the sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a solvent slightly more polar than the loading solvent to remove interferences.

-

Elution: Elute the 4-Butyl-6-methylpyrimidine using a small volume of a less polar solvent (e.g., Dichloromethane).

-

-

Concentration and Reconstitution:

-

Gently evaporate the eluate to near dryness under a stream of nitrogen.

-

Reconstitute the residue in a precise volume of the final analysis solvent (e.g., Dichloromethane) to a target concentration of approximately 10 µg/mL.[5]

-

-

Final Preparation:

-

Transfer the final sample solution into a 1.5 mL glass autosampler vial, using an insert if the volume is low.[2]

-

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point for the analysis of 4-Butyl-6-methylpyrimidine. Optimization may be required based on the specific instrument and sample matrix.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is suitable for the separation of a wide range of compounds, including pyrimidine derivatives.[5] The specified dimensions offer a good balance between resolution and analysis time. |

| Injection Volume | 1 µL | A standard injection volume for achieving good sensitivity without overloading the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of 4-Butyl-6-methylpyrimidine. The temperature should be high enough to prevent condensation but not so high as to cause thermal degradation. |

| Injection Mode | Splitless | For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity.[5] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |

| Oven Temperature Program | Initial: 80 °C (hold 2 min) | An initial hold at a relatively low temperature allows for focusing of the analyte at the head of the column. |

| Ramp: 10 °C/min to 280 °C | A controlled temperature ramp facilitates the elution of compounds based on their boiling points. This rate provides a good separation of analytes with varying volatilities. | |

| Final Hold: 280 °C (hold 5 min) | A final hold at a high temperature ensures that all components are eluted from the column, preventing carryover to the next injection. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching. |

| Ion Source Temperature | 230 °C | Maintains the analyte in the gas phase within the ion source and helps to minimize contamination. |

| Quadrupole Temperature | 150 °C | Ensures consistent mass filtering and transmission of ions. |

| Electron Energy | 70 eV | The standard electron energy for EI, which provides consistent and extensive fragmentation, creating a characteristic mass spectrum for library comparison.[6] |

| Mass Scan Range | m/z 40-400 | A broad scan range to capture the molecular ion and all significant fragment ions of 4-Butyl-6-methylpyrimidine. |

| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament and detector. |

Data Analysis and Interpretation

5.1. Identification

The identification of 4-Butyl-6-methylpyrimidine is based on two key parameters:

-

Retention Time (RT): The time at which the compound elutes from the GC column should be consistent with that of a known analytical standard analyzed under the same conditions.

-

Mass Spectrum: The fragmentation pattern observed in the mass spectrum should match the reference spectrum of 4-Butyl-6-methylpyrimidine.

5.2. Proposed Fragmentation Pathway

The mass spectral fragmentation of pyrimidine derivatives often follows predictable pathways.[1][7] For 4-Butyl-6-methylpyrimidine (Molar Mass: 150.23 g/mol ), the following fragmentation pattern is proposed under Electron Ionization (EI):

Caption: Proposed EI fragmentation of 4-Butyl-6-methylpyrimidine.

-

Molecular Ion (m/z 150): The intact molecule with one electron removed.

-

Loss of a Methyl Radical (m/z 135): Fragmentation of the methyl group from the pyrimidine ring.

-

Loss of a Propyl Radical (m/z 107): Alpha-cleavage of the butyl side chain, resulting in the loss of a propyl radical, is a highly probable fragmentation pathway.

-

McLafferty Rearrangement (m/z 94): A common fragmentation for molecules with a butyl chain, involving the transfer of a gamma-hydrogen to the pyrimidine ring and subsequent cleavage of a butene molecule.

-

Further Fragmentation (m/z 79): The fragment at m/z 107 may undergo further fragmentation, such as the loss of HCN, a characteristic loss from nitrogen-containing heterocyclic rings.

5.3. Quantification

For accurate quantification, an external calibration curve should be prepared using certified reference standards of 4-Butyl-6-methylpyrimidine.

-

Stock Solution: Prepare a stock solution of 4-Butyl-6-methylpyrimidine at a concentration of 1 mg/mL in Dichloromethane.

-

Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

Analysis: Analyze the calibration standards using the same GC-MS method as for the samples.

-

Calibration Curve: Plot the peak area of a characteristic ion (e.g., the molecular ion at m/z 150 or a major fragment ion) against the concentration of each standard.

-

Quantification: Determine the concentration of 4-Butyl-6-methylpyrimidine in the unknown samples by interpolating their peak areas from the calibration curve.

| Calibration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| Standard 1 | 0.5 | Example Value |

| Standard 2 | 1.0 | Example Value |

| Standard 3 | 5.0 | Example Value |

| Standard 4 | 10.0 | Example Value |

| Standard 5 | 25.0 | Example Value |

| Sample | Unknown | Measured Value |

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the analysis of 4-Butyl-6-methylpyrimidine. By following the prescribed sample preparation, instrumental parameters, and data analysis procedures, researchers can achieve accurate and reproducible results. The provided rationale for each step is intended to empower the analyst to further optimize the method for their specific application and matrix.

References

- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed.

- Sample preparation GC-MS. SCION Instruments.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. ResearchGate.

- GC-MS Sample Preparation. Organomation.

- A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.

- Sample Preparation Guidelines for GC-MS. University of California, Riverside.

- Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate.

- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.

- The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.

- GC-MS Sample Preparation. Thermo Fisher Scientific - US.

- The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate.

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.

- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.

- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed.

- News in brief: GC-MS and pyrimidine metabolism. American Chemical Society.

- 114425-76-2|4-Butyl-6-methylpyrimidine|BLD Pharm. BLD Pharm.

- 2,4,6-Tri-tert-butylpyrimidine. Wikipedia.

- Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. PMC.

- Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. ResearchGate.

- 2,4-Dichloro-6-methylpyrimidine, 98% 25 g. Thermo Scientific Chemicals.

- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.

- Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv.

- 4-Chloro-6-methylpyrimidine. PubChem.

- Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV.

- 6-Methylpyrimidin-4-amine. PubChem.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. organomation.com [organomation.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. article.sapub.org [article.sapub.org]

Application Notes & Protocols: Leveraging 4-Butyl-6-methylpyrimidine in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrimidine ring system is a quintessential "privileged scaffold" in drug discovery. As a core component of nucleobases like cytosine, thymine, and uracil, nature itself has validated its biological relevance.[1][2] This six-membered aromatic heterocycle, with its two nitrogen atoms at positions 1 and 3, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[3] Consequently, pyrimidine derivatives are central to a vast array of approved therapeutics, exhibiting activities as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[4][5][6][7]

This guide focuses on a specific, synthetically accessible starting point for a drug discovery campaign: 4-Butyl-6-methylpyrimidine . We will treat this molecule as a lead scaffold for a hypothetical structure-activity relationship (SAR) study aimed at developing potent and selective kinase inhibitors. The rationale behind selecting this scaffold lies in its balanced physicochemical properties: the methyl group provides a point for potential steric interaction, while the n-butyl group imparts lipophilicity, which can be crucial for cell permeability and interaction with hydrophobic pockets in target proteins.

The objective of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for executing an SAR campaign. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is part of a self-validating system for generating meaningful and actionable data.

Section 1: Synthesis and Characterization of the Core Scaffold

A robust and scalable synthesis of the starting material is the foundation of any successful SAR campaign. The chosen route must be high-yielding and amenable to the purification of the final product to a high degree of purity (>95%), as impurities can confound biological data.

Protocol 1.1: Synthesis of 4-Butyl-6-methylpyrimidine

This protocol describes a classical pyrimidine synthesis via the condensation of a β-dicarbonyl compound with an amidine.[6]

Rationale: This method is widely used due to the commercial availability of a diverse range of starting materials, allowing for facile introduction of initial substituents at the 4- and 6-positions.

Materials:

-

Heptane-2,4-dione (1.0 eq)

-

Formamidine hydrochloride (1.2 eq)

-

Sodium ethoxide (2.5 eq)

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

In the flask, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol.

-

To this solution, add formamidine hydrochloride (1.2 eq) and stir for 15 minutes at room temperature to form the free base.

-

Add heptane-2,4-dione (1.0 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Resuspend the residue in diethyl ether and wash with saturated aqueous NaHCO₃ (2x) followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude 4-Butyl-6-methylpyrimidine via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

1.2: Physicochemical and Structural Characterization

Rationale: Unambiguous confirmation of the structure and purity of the core scaffold is critical before proceeding with analog synthesis and biological testing.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is preferred for confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be ≥95% for use in biological assays.

Section 2: Designing and Synthesizing the SAR Library

The goal of an SAR study is to systematically probe the chemical space around the lead scaffold to identify modifications that enhance biological activity and selectivity.[8][9] Our strategy will focus on three key diversification points on the 4-Butyl-6-methylpyrimidine scaffold: the C2 position, the C4-butyl chain, and the C6-methyl group.

2.1: Logic of Analog Design

The modifications are designed to probe different types of molecular interactions:

-

C2 Position: This is a key vector for introducing groups that can act as hydrogen bond donors/acceptors or form aromatic interactions. It is often a critical pharmacophoric element in kinase inhibitors.[10]

-

C4 Position (Butyl Chain): Modifications here explore the impact of lipophilicity, steric bulk, and conformational flexibility on binding affinity and cell permeability.

-

C6 Position (Methyl Group): This position often points towards a smaller pocket or a solvent-exposed region. Small modifications can fine-tune binding or affect metabolic stability.

Table 1: Proposed Analogs for Initial SAR Exploration

| Series | Compound ID | Modification Point | R Group | Rationale |

| Core | 1 | - | 4-Butyl, 6-Methyl | Baseline Compound |

| A (C2) | A1 | C2 | -NH₂ | H-bond donor/acceptor |

| A2 | C2 | -Cl | Electronic modification, synthetic handle | |

| A3 | C2 | -phenyl | Explore aromatic interactions | |

| B (C4) | B1 | C4 | -Propyl | Decrease lipophilicity |

| B2 | C4 | -Cyclobutyl | Introduce conformational rigidity | |

| B3 | C4 | -tert-Butyl | Increase steric bulk | |

| C (C6) | C1 | C6 | -Ethyl | Modest steric increase |

| C2 | C6 | -CF₃ | Introduce electron-withdrawing group |

Section 3: Protocols for Biological Evaluation

For this hypothetical study, we will target the Epidermal Growth Factor Receptor (EGFR), a well-validated tyrosine kinase target in oncology where pyrimidine scaffolds have proven effective.[11]

Protocol 3.1: In Vitro EGFR Kinase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated EGFR protein. It provides a clean IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) without the complexities of a cellular environment.

Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a serial dilution of each test compound in DMSO, typically starting from 10 mM.

-

In a 384-well plate, add the kinase reaction buffer.

-

Add the test compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add the EGFR kinase enzyme and the appropriate substrate peptide to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Antiproliferative Assay (MTT Assay)

Rationale: This assay determines the effect of the compounds on the viability of cancer cells that overexpress the target kinase (e.g., A549 non-small cell lung cancer line).[12][13] A positive result indicates that the compound is cell-permeable and can inhibit the target in a complex biological system, leading to a cytostatic or cytotoxic effect.

Methodology:

-

Seed A549 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds (prepared in cell culture medium) for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO or a similar solvent.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of compound concentration to determine the GI₅₀ value (concentration for 50% growth inhibition).

Section 4: Data Interpretation and Lead Optimization

The data generated from the biological assays must be systematically analyzed to derive meaningful structure-activity relationships.

Table 2: Hypothetical Biological Data for SAR Analysis

| Compound ID | EGFR IC₅₀ (nM) | A549 GI₅₀ (µM) |

| 1 | 550 | > 50 |

| A1 | 45 | 2.1 |

| A2 | 300 | 25 |

| A3 | 620 | > 50 |

| B1 | 800 | > 50 |

| B2 | 250 | 15.3 |

| B3 | 1200 | > 50 |

| C1 | 500 | > 50 |

| C2 | 95 | 4.5 |

4.1: Analysis of Structure-Activity Relationships

-

Core Compound (1): The lead scaffold shows weak activity against the isolated enzyme and no cellular activity, confirming it as a suitable starting point for optimization.

-

Series A (C2 Modification): The introduction of a 2-amino group (A1 ) dramatically increases potency by over 10-fold in the biochemical assay and confers significant cellular activity. This strongly suggests the amino group is acting as a critical hydrogen bond donor/acceptor, likely interacting with the hinge region of the kinase, a classic binding motif for pyrimidine-based inhibitors.[11] The chloro (A2 ) and phenyl (A3 ) substitutions are not well-tolerated, indicating a specific requirement for a small H-bond donor/acceptor at this position.

-

Series B (C4 Modification): Shortening the alkyl chain (B1 ) or increasing its bulk (B3 ) is detrimental to activity. However, introducing rigidity with a cyclobutyl group (B2 ) improves potency, suggesting that pre-organizing the substituent to fit a specific hydrophobic pocket is beneficial.

-

Series C (C6 Modification): While a simple ethyl group (C1 ) has little effect, the electron-withdrawing trifluoromethyl group (C2 ) significantly boosts potency. This could be due to favorable electronic interactions within the binding site or by influencing the pKa of the pyrimidine ring nitrogens.

4.2: Next Steps and Lead Optimization

The initial SAR provides clear direction for the next round of synthesis. A lead optimization strategy would prioritize combining the most successful modifications. For example, a promising next-generation compound would be 4-cyclobutyl-6-trifluoromethyl-pyrimidin-2-amine , which merges the beneficial C2-amino, C4-cyclobutyl, and C6-trifluoromethyl moieties. This new lead would then be synthesized and evaluated to validate the SAR hypothesis.

Conclusion

This application guide has outlined a comprehensive and logical framework for utilizing the 4-Butyl-6-methylpyrimidine scaffold in a structure-activity relationship study. By integrating rational analog design, robust synthetic protocols, and validated biological assays, researchers can systematically transform a weakly active starting point into a potent lead compound. The hypothetical SAR data presented herein demonstrates how clear, actionable insights can be derived from well-designed experiments, paving the way for the next cycle of lead optimization. This iterative process of design, synthesis, and testing is the engine of modern drug discovery, and scaffolds like 4-Butyl-6-methylpyrimidine are the versatile fuel that powers it.

References

-

Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [1]

-

Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. [2]

-

Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry. [4]

-

Kaur, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [14]

-

Wang, Y., et al. (2023). Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors. European Journal of Medicinal Chemistry. [15]

-

Kumar, A., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society. [5]

-

Hollingsworth, S. A., et al. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Natural Product Reports. [16]

-

Gier-Krzesińska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [17]

-

Wang, Y., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [18]

-

El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [12]

-

Richard, A. M. (1998). Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicological Sciences. [8]

-

Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences. [19]

-

Pharmaceuticals. (2022). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [10]

-

An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. [3]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [20]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [6]

-

Kaur, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. [7][21]

-

Singh, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [9]

-

Al-Ostath, A. I., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [13]

-

Reddy, B., et al. (2020). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Letters in Drug Design & Discovery. [11]

Sources

- 1. growingscience.com [growingscience.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. wjarr.com [wjarr.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. benthamdirect.com [benthamdirect.com]